Methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride
Description
Methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride is a thiophene-based compound featuring a pyrrolidine ring substituted at the 5-position of the thiophene core and a methyl ester group at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C10H14ClNO2S |
|---|---|
Molecular Weight |
247.74 g/mol |
IUPAC Name |
methyl 5-pyrrolidin-2-ylthiophene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-13-10(12)9-5-4-8(14-9)7-3-2-6-11-7;/h4-5,7,11H,2-3,6H2,1H3;1H |
InChI Key |
RYDFRRUWUFHVLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2CCCN2.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Stepwise Synthetic Routes
Preparation of 5-Halogenated Thiophene-2-carboxylates
A common approach begins with regioselective halogenation of thiophene derivatives at the 5-position, followed by esterification at the 2-position.
Halogenation: Using bromine or iodine in controlled conditions to selectively halogenate the 5-position of methyl thiophene-2-carboxylate derivatives. For example, bromination of methyl 3-methyl-5-propoxy-thiophene-2-carboxylate at 3 °C over 40 minutes yielded 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylate with high purity (~98%) after recrystallization.
Esterification: Methyl esters are formed by methylation of thiophene-2-carboxylic acids using methylating agents such as dimethyl sulfate in dichloromethane at 40 °C.
Formation of Hydrochloride Salt
The final hydrochloride salt is formed by treating the free base methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate with hydrochloric acid, often in an alcoholic solvent such as methanol or ethanol, to improve solubility and stability.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Time (hours) | Notes |
|---|---|---|---|---|---|
| Halogenation | Bromine or iodine addition | Dichloromethane, THF | 0 to 5 °C | 0.5 to 1 | Controlled addition to avoid polyhalogenation |
| Esterification | Dimethyl sulfate or methyl iodide with base | Dichloromethane | 25 to 40 °C | 1 to 2 | Methylation of carboxylic acid to methyl ester |
| Carboxyl Activation | EDCl, HOBt | Dichloromethane | Room temperature | 2 to 5 | Carbodiimide coupling to form amide bond |
| Amine Coupling | Pyrrolidine or N-Boc-pyrrolidine, triethylamine | Dichloromethane | 0 to 25 °C | 2 to 6 | Mitsunobu reaction alternative for N-Boc protected amines |
| Boc Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane or neat TFA | Room temperature | 1 to 3 | Yields free amine hydrochloride salt |
| Salt Formation | HCl gas or aqueous HCl | Methanol, ethanol | 0 to 25 °C | 1 to 2 | Formation of hydrochloride salt for stability |
Representative Synthetic Scheme
Starting Material: Methyl thiophene-2-carboxylate
Step 1: Regioselective bromination at 5-position → Methyl 5-bromothiophene-2-carboxylate
Step 2: Carboxyl activation with EDCl/HOBt
Step 3: Coupling with pyrrolidine or N-Boc-pyrrolidine
Step 4: Boc deprotection (if applicable)
Step 5: Formation of hydrochloride salt
Research Results and Analytical Data
Purity and Yield
The bromination step typically yields the 5-bromo derivative in 90-98% purity after recrystallization.
Carbodiimide-mediated amide coupling generally proceeds with yields between 70-85%, depending on reaction scale and purity of reagents.
Boc deprotection and salt formation yield the hydrochloride salt as a crystalline solid with high purity (>95%) confirmed by HPLC and elemental analysis.
Spectroscopic and Analytical Characterization
| Technique | Observations for Methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate Hydrochloride |
|---|---|
| NMR (1H, 13C) | Signals consistent with thiophene ring protons, methyl ester group, and pyrrolidinyl protons. |
| Mass Spectrometry | Molecular ion peak corresponding to the free base; hydrochloride salt shows characteristic adducts. |
| HPLC | Purity >95%, retention time consistent with reference standards. |
| Elemental Analysis | Matches calculated values for C, H, N, S, Cl within ±0.4%. |
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The thiophene ring can also contribute to the compound’s overall activity by providing structural stability and facilitating interactions with biological molecules.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations :
- Core Heterocycle : The target compound and articaine analogs use a thiophene core, whereas LY2409881 employs a benzo[b]thiophene, which increases aromaticity and molecular weight . The thiadiazole analog () replaces thiophene with a nitrogen-rich heterocycle, likely altering electronic properties and bioavailability .
- Substituent Effects: The pyrrolidine group in the target compound may enhance interactions with biological targets (e.g., receptors or enzymes) due to its basicity and conformational flexibility.
Physicochemical and Pharmacological Properties
- Solubility : Hydrochloride salts (e.g., target compound, articaine derivatives) are generally more water-soluble than their free bases, critical for drug formulation .
- Stability : Thiophene derivatives with ester groups (e.g., methyl esters) may undergo hydrolysis under acidic or basic conditions, necessitating stability studies for pharmaceutical use .
- Pharmacological Potential: LY2409881 HCl () is a kinase inhibitor, suggesting that thiophene/benzothiophene scaffolds with amine substituents are viable for targeting enzymatic activity. The pyrrolidine moiety in the target compound could similarly modulate receptor affinity .
Biological Activity
Methyl 5-(pyrrolidin-2-yl)thiophene-2-carboxylate hydrochloride is a synthetic compound that has garnered attention for its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14ClNO2S
- Molecular Weight : 247.74 g/mol
- Structural Features : The compound consists of a pyrrolidine ring and a thiophene ring, contributing to its distinct chemical properties and biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values :
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.0048 |
| Candida albicans | 0.039 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown potential anticancer properties. Studies have indicated that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Mechanisms of Action :
- Enzyme Interaction : The compound is believed to interact with specific enzymes involved in cancer cell metabolism, disrupting their function and leading to cell death.
- Receptor Modulation : It may also modulate receptor activity related to growth factor signaling pathways, further inhibiting tumor growth.
Case Studies
A series of in vitro studies have been conducted to assess the biological activity of this compound:
-
Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against various microbial strains, confirming its broad-spectrum activity.
- Results : The compound exhibited strong inhibition against S. aureus and E. coli within 8 hours, highlighting its rapid action.
-
Study on Anticancer Properties : Another study focused on the compound's effects on human cancer cell lines.
- Results : Significant reductions in cell viability were observed in treated cells compared to controls, indicating its potential as an anticancer agent.
Q & A
Q. Table 1: Analogous Thiophene Derivatives and Biological Activities
| Compound | Substituent | Target | Activity (IC) | Source |
|---|---|---|---|---|
| Methyl 5-(4-methylphenyl)thiophene-2-carboxylate | 4-methylphenyl | COX-2 | 12 µM | |
| Methyl 4-phenylthiophene-2-carboxylate | Phenyl | EGFR | 8.5 µM | |
| Target compound | Pyrrolidine | Undisclosed kinase | Pending |
What methodologies optimize regioselectivity in modifying the thiophene ring?
Advanced Research Question
Regioselectivity is controlled via:
- Directing Groups : Electron-withdrawing groups (e.g., ester at C2) direct electrophilic substitution to C5.
- Catalytic Systems : Pd-catalyzed C-H activation for coupling reactions at specific positions.
- Protection/Deprotection : Temporarily blocking reactive sites (e.g., using Boc for amines) during synthesis .
How do structural modifications at the pyrrolidine or thiophene moiety affect pharmacological activity?
Advanced Research Question
- Pyrrolidine Modifications : Introducing chirality (e.g., (R)- vs. (S)-pyrrolidine) can drastically alter target binding. For example, (R)-isomers of related compounds show 10-fold higher affinity for serotonin receptors .
- Thiophene Substituents : Electron-donating groups (e.g., methyl) enhance metabolic stability, while halogens (e.g., Cl) improve membrane permeability .
What protocols ensure reproducibility in scaling up synthesis for preclinical studies?
Advanced Research Question
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FT-IR or Raman spectroscopy.
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) statistically.
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size and polymorphic form for consistent bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
